3,9-Dithia-6-azaundecane

CAS No.: 81526-29-6

Cat. No.: VC4127594

Molecular Formula: C8H19NS2

Molecular Weight: 193.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81526-29-6 |

|---|---|

| Molecular Formula | C8H19NS2 |

| Molecular Weight | 193.4 g/mol |

| IUPAC Name | 2-ethylsulfanyl-N-(2-ethylsulfanylethyl)ethanamine |

| Standard InChI | InChI=1S/C8H19NS2/c1-3-10-7-5-9-6-8-11-4-2/h9H,3-8H2,1-2H3 |

| Standard InChI Key | LAEJGODWIYHHDW-UHFFFAOYSA-N |

| SMILES | CCSCCNCCSCC |

| Canonical SMILES | CCSCCNCCSCC |

Introduction

Structural and Chemical Characterization

Molecular Architecture

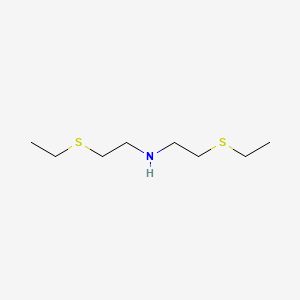

3,9-Dithia-6-azaundecane (IUPAC name: 2-ethylsulfanyl-N-(2-ethylsulfanylethyl)ethanamine) features a central secondary amine connected to two ethylthioethyl moieties (Fig. 1). The molecule adopts a flexible conformation, with bond lengths and angles optimized for chelation. X-ray crystallography of related Ag⁺ complexes reveals that the sulfur atoms (S···S distance: ~3.1 Å) and nitrogen (N–S distance: ~2.8 Å) create a pseudo-macrocyclic cavity suitable for metal ion encapsulation .

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular formula | C₈H₁₉NS₂ |

| Molecular weight | 193.4 g/mol |

| CAS Registry Number | 81526-29-6 |

| SMILES | CCSCCNCCSCC |

| InChIKey | LAEJGODWIYHHDW-UHFFFAOYSA-N |

Synthesis and Modification

Core Synthesis Methodology

The compound is typically synthesized via nucleophilic substitution between bis(2-chloroethyl)amine hydrochloride and ethanethiol under alkaline conditions. Optimal yields (75–82%) are achieved using a 1:2.2 molar ratio of amine to thiol in ethanol at 60°C for 12 hours. Purification involves fractional distillation under reduced pressure (0.5 mmHg, 110–115°C).

Derivatization Strategies

Functionalization at the amine center enables tailored applications:

-

Coumarin conjugates: Reaction with 8-chloromethyl-7-hydroxy-4-methylcoumarin produces fluorescent ionophores for Ag⁺ detection, exhibiting a 45-fold emission enhancement upon binding .

-

Iridium(III) complexes: Grafting onto cyclometalated iridium cores via amine coordination yields phosphorescent Hg²⁺ sensors with detection limits of 0.2 μM in aqueous acetonitrile .

Coordination Chemistry and Metal Ion Interactions

Ag⁺ Complexation

The ligand’s sulfur atoms dominate Ag⁺ binding, as demonstrated by single-crystal X-ray structures:

-

[Ag(L)₂]⁺: Two ligands coordinate via S atoms, forming a distorted tetrahedral geometry (Fig. 2A) .

-

[Ag(L)]⁺: In larger analogs, four S atoms create a tetrahedral cavity with Ag–S bond lengths of 2.45–2.52 Å .

Potentiometric studies in acetonitrile reveal log K values of 8.2–10.5 for 1:1 Ag⁺ complexes, depending on sulfur donor count . Nitrogen participation is negligible, with <5% contribution to complex stability .

Table 2: Stability constants (log K) of metal complexes

| Metal Ion | log K (1:1) | log K (1:2) |

|---|---|---|

| Ag⁺ | 10.5 | 16.8 |

| Hg²⁺ | 14.2 | – |

| Cu²⁺ | 6.7 | – |

Hg²⁺ Sensing Mechanisms

Iridium(III) complexes incorporating 3,9-dithia-6-azaundecane exhibit Hg²⁺-induced phosphorescence quenching via a static mechanism. Binding constants (Ksv) reach 1.2×10⁴ M⁻¹, with selectivity >100-fold over competing ions (Fe³⁺, Pb²⁺) .

Applications in Chemosensing

Two-Photon Ag⁺ Sensors

A derivative bearing a two-photon active chromophore demonstrates:

-

Detection limit: 8.7 nM in aqueous solution

-

Two-photon absorption cross-section: 85 GM at 810 nm

Liquid-Liquid Extraction Systems

Coumarin-functionalized variants achieve 98.5% Ag⁺ extraction efficiency from ppm-level solutions, with distribution ratios (D) exceeding 10³. Selectivity ratios (Ag⁺/Cu²⁺) surpass 10⁴ .

Structure-Activity Relationships

Donor Atom Effects

Comparative studies with O/N-donor analogs show:

-

Sulfur count: Each additional S atom increases Ag⁺ log K by ~2.3 units .

-

Steric effects: Bulkier substituents (e.g., diethylamino) destabilize octahedral Co²⁺/Ni²⁺ complexes, favoring 5-coordinate species .

Conformational Flexibility

Molecular dynamics simulations suggest the ligand adopts a helical conformation in solution, enabling adaptive binding to ions of varying radii .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume